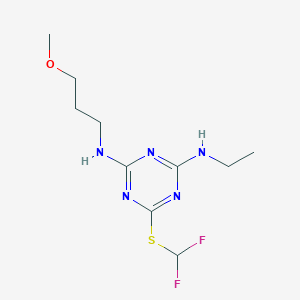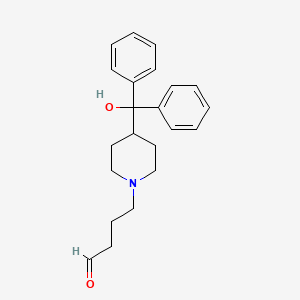
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.46 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a hydroxydiphenylmethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- involves several steps. One common synthetic route includes the reaction of piperidine with butanal in the presence of a catalyst to form the piperidinebutanal intermediate. This intermediate is then reacted with a hydroxydiphenylmethyl compound under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding alcohols and aldehydes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- can be compared with other similar compounds, such as:
4-(Hydroxydiphenylmethyl)piperidine: This compound shares a similar structure but lacks the butanal group, leading to different chemical properties and applications.
4-(Hydroxydiphenylmethyl)-1-butanol: This compound has a similar hydroxydiphenylmethyl group but differs in the presence of a butanol group instead of a piperidine ring.
4-(Hydroxydiphenylmethyl)-1-piperidinebutanol hydrochloride: This compound is a hydrochloride salt form, which can affect its solubility and reactivity.
The uniqueness of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
105955-84-8 |
|---|---|
Formule moléculaire |
C22H27NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanal |
InChI |
InChI=1S/C22H27NO2/c24-18-8-7-15-23-16-13-21(14-17-23)22(25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,18,21,25H,7-8,13-17H2 |
Clé InChI |
MLIAQHNXUGIYKY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


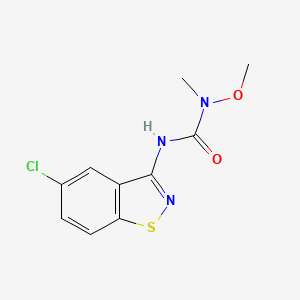
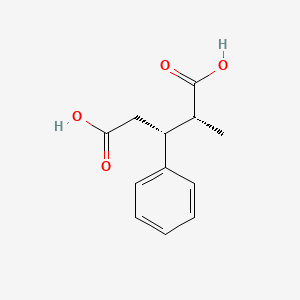

![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)

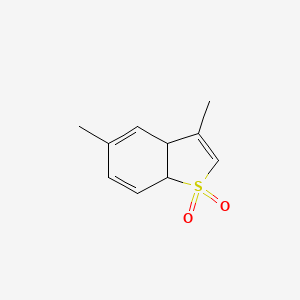
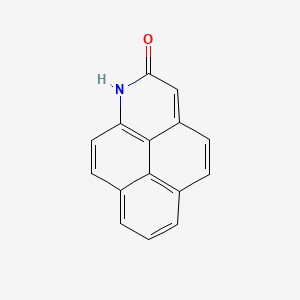
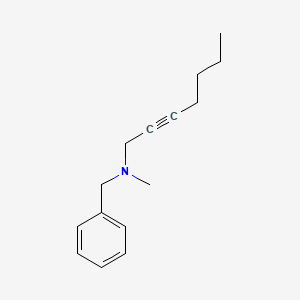
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)

![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)


